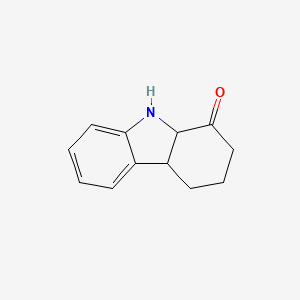
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one is a heterocyclic organic compound that belongs to the carbazole family This compound is characterized by its unique structure, which includes a fused tricyclic system with nitrogen as a heteroatom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of carbazole derivatives using hydrogenation catalysts. For instance, the reduction of 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1h-carbazole can be achieved using palladium on carbon as a catalyst under hydrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted carbazole derivatives, which can be further functionalized for specific applications in organic electronics and medicinal chemistry .
Aplicaciones Científicas De Investigación
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one has a wide range of scientific research applications:
Organic Electronics: It is used as a donor unit in the synthesis of fluorescent dyes for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Medicinal Chemistry: This compound serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Material Science: It is employed in the design of novel materials with unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one involves its interaction with specific molecular targets and pathways. In organic electronics, it acts as a donor unit, facilitating charge transfer processes in OLEDs and DSSCs. In medicinal chemistry, its mechanism of action is related to its ability to interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,4a,9,9a-Hexahydro-1h-carbazole
- 1,2,3,4-Tetrahydrocarbazole
- 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1h-carbazole
Uniqueness
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one stands out due to its unique structural features, which confer distinct photophysical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
76307-19-2 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2,3,4,4a,9,9a-hexahydrocarbazol-1-one |
InChI |
InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,9,12-13H,3,5,7H2 |
Clave InChI |
CQMLTSHTBPUSJD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C(=O)C1)NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{6-Azabicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13910355.png)

![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13910362.png)
![(4S)-1-Oxa-8-azaspiro[3.5]nonane](/img/structure/B13910376.png)
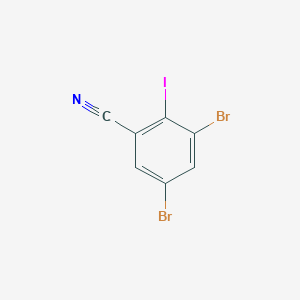
![Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13910383.png)
![(3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910385.png)
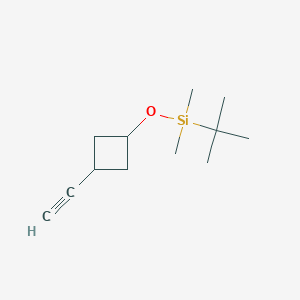


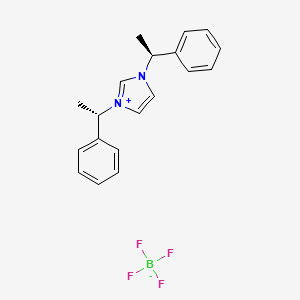
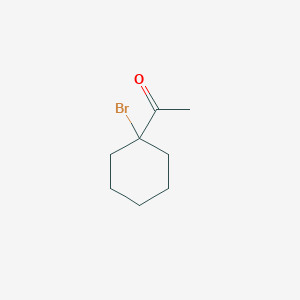
![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)
